molecular formula C13H18N2O B13644935 1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one

1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13644935
M. Wt: 218.29 g/mol
InChI Key: NXINMUDJFHOSIA-UHFFFAOYSA-N
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Description

1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C13H18N2O. This compound is characterized by an indoline ring substituted with an amino group at the 4-position and a 2,2-dimethylpropan-1-one group at the 1-position. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Amino Group: The amino group can be introduced via a substitution reaction using an appropriate amine.

    Attachment of the 2,2-Dimethylpropan-1-one Group: This step involves the acylation of the indoline ring with 2,2-dimethylpropan-1-one under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminoindolin-1-yl)ethanone
  • 1-(4-Aminoindolin-1-yl)propan-1-one

Uniqueness

1-(4-Aminoindolin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3

InChI Key

NXINMUDJFHOSIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

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